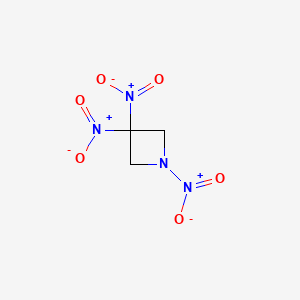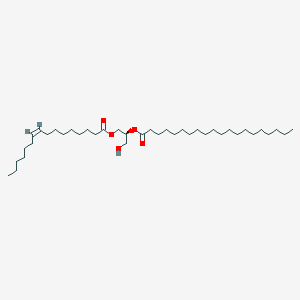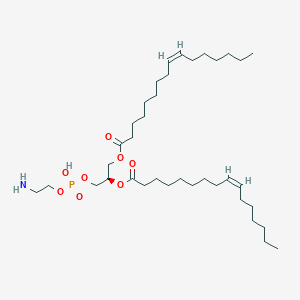
1,3,3-Trinitroazetidine
概要
説明
1,3,3-Trinitroazetidine (TNAZ) is a highly energetic heterocyclic compound. It has been considered as a potential replacement for TNT due to its low melting point (101 °C) and good thermal stability (up to 240 °C). TNAZ was first synthesized by Archibald et al. in 1990 .
Synthesis Analysis
TNAZ synthesis has been a challenging task despite its simple molecular structure. The first synthesis of TNAZ was accomplished by Archibald and Baum . Several processes have been developed since then, including the Fluorochem Process described by Watt and Cliff , a process developed at the University of Florida by Katritzky et al , and a process developed by Marchand et al that eliminated the major disadvantage of using epichlorohydrin. Los Alamos National Laboratory also developed a process . Two of these processes have been scaled up to make close to 1000 lb batches of TNAZ .Molecular Structure Analysis
The structure of TNAZ has been confirmed by IR, NMR, mass, elemental analysis, and X-ray crystallography . The compound crystallizes in an orthorhombic lattice .Chemical Reactions Analysis
A study used a molecular dynamics calculation based on the ReaxFF-lg force field and multiscale shock technique (MSST) to simulate the shock-induced chemical reaction of TNAZ with different shock wave directions . The results showed significant differences in molecular arrangements in different shock directions, which affected the reaction rate and reaction path in different directions .Physical And Chemical Properties Analysis
TNAZ is a four-membered ring high-density explosive with several desirable properties compared to conventional explosives RDX and HMX . It is a white crystalline melt-castable energetic material with performance similar to HMX . It is 30% more energetic than TNT and 10% more than nitramines such as RDX and HMX .科学的研究の応用
Synthesis and Characterization
1,3,3-Trinitroazetidine (TNAZ) has been synthesized at laboratory scale, confirmed through various analytical methods such as IR, NMR, mass, and X-ray crystallography. Its purity has been confirmed to be over 99% using HPLC technique. The compound shows limited decomposition at its melting point (Sikder et al., 2004).
Military Applications
TNAZ has been extensively researched for military applications. It is used in gun propellants, high energy melt cast explosives, and rocket propellants. Its preferable synthesis route involves using nitromethane as a raw material (Mei-li, 2012).
Civil Applications
In the civil sector, TNAZ finds applications in vehicle inflating airbags and fire-extinguishing devices. This highlights its versatility beyond military uses (Mei-li, 2012).
Thermal Stability and Decomposition
The thermal behavior of TNAZ has been a focus of study. It undergoes thermal decomposition, with its decomposition temperature at 1MPa being 264.7°C. The decomposition process involves breaking of various bonds in the TNAZ molecule (Ji-zhen et al., 2006). Additionally, molecular dynamics simulations have been used to study the thermal decomposition mechanism of TNAZ at high temperatures, revealing insights into its stability and decomposition products (Junying et al., 2018).
Propellant Characteristics
TNAZ has been experimentally found to be suitable for use in smokeless CMDB propellants. Studies on its energy, safety, combustion characteristics, and thermal behavior indicate that TNAZ can improve the energy of the propellant and decrease its sensitivity to impact and friction (Xue, 2005).
Chemical Reaction Mechanisms
Research on the anisotropic chemical reaction mechanism of TNAZ under different shock wave directions has been conducted using ReaxFF reactive molecular dynamics simulations. This provides valuable information on its shock sensitivity and reaction pathways, important for its applications in insensitive ammunition (Li et al., 2022).
作用機序
The formation and cleavage of bonds, formation of small molecules, and growth of clusters were analyzed to show the effect of the “buffer” . The polymerization reactions in the [010] and [001] directions appeared later than that in the [100] direction, and the cluster growth in the [010] and [001] directions was slower than that in the [100] direction . In different shock loading directions, the formation and cleavage mechanisms of the N-O bonds of the TNAZ molecules were different, which resulted in differences in the initial reaction path and reaction rate in the three directions .
将来の方向性
特性
IUPAC Name |
1,3,3-trinitroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O6/c8-5(9)3(6(10)11)1-4(2-3)7(12)13/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYIJDAHIGPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913764 | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trinitroazetidine | |
CAS RN |
97645-24-4 | |
| Record name | TNAZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97645-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097645244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-TRINITROAZETIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T9FAH22H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)










![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)